
2-Butyne, 1,1-diethoxy-4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyne, 1,1-diethoxy-4-methoxy- is an organic compound with the molecular formula C₉H₁₆O₃. It is a derivative of 2-butyne, featuring both diethoxy and methoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Butyne, 1,1-diethoxy-4-methoxy- can be synthesized through several methods. One common approach involves the reaction of 2-butyne-1,4-diol with diethyl sulfate and sodium methoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods
Industrial production of 2-Butyne, 1,1-diethoxy-4-methoxy- often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Butyne, 1,1-diethoxy-4-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methoxy or diethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Sodium hydride (NaH) or other strong bases are often used to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-Butyne, 1,1-diethoxy-4-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: It is utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butyne, 1,1-diethoxy-4-methoxy- involves its interaction with various molecular targets. The compound can undergo nucleophilic attack due to the presence of electron-withdrawing groups, making it reactive towards nucleophiles. This reactivity is exploited in various synthetic pathways to form new chemical bonds and structures .
Comparación Con Compuestos Similares
Similar Compounds
2-Butyne-1,4-diol: A related compound with hydroxyl groups instead of diethoxy and methoxy groups.
1,1-Dimethoxy-2-butene: Another similar compound with dimethoxy groups instead of diethoxy and methoxy groups.
Uniqueness
2-Butyne, 1,1-diethoxy-4-methoxy- is unique due to its combination of diethoxy and methoxy groups, which impart distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where these functional groups are advantageous .
Propiedades
Número CAS |
53281-61-1 |
|---|---|
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
1,1-diethoxy-4-methoxybut-2-yne |
InChI |
InChI=1S/C9H16O3/c1-4-11-9(12-5-2)7-6-8-10-3/h9H,4-5,8H2,1-3H3 |
Clave InChI |
RPHVAZTVNMEAPX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C#CCOC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




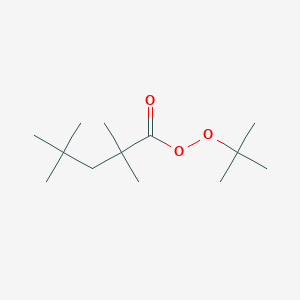
![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)
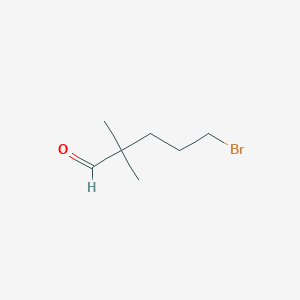
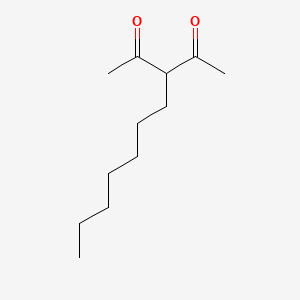
![2,2'-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid](/img/structure/B14637297.png)
![N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide](/img/structure/B14637300.png)
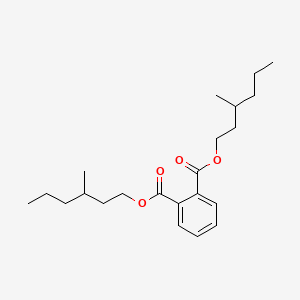

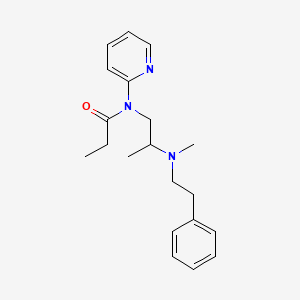
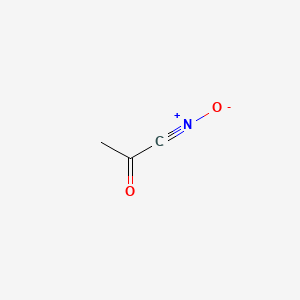
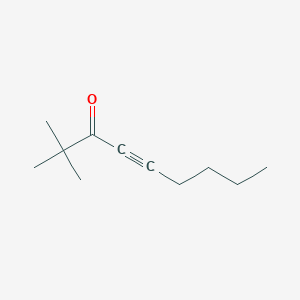
![2-Propenoic acid, 2-methyl-, 3-[(acetyloxy)dimethylsilyl]propyl ester](/img/structure/B14637320.png)
